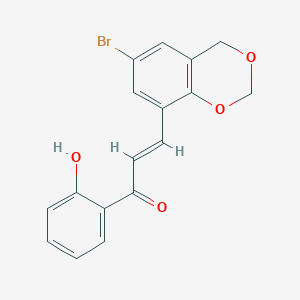
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromo-4H-benzo(1,3)dioxin-8-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the benzo-dioxin moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with similar structural features but lacking the bromine and benzo-dioxin moieties.
3-(2-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-phenylprop-2-en-1-one: Similar structure but with different substitution patterns.
Uniqueness
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is unique due to the presence of the bromine atom and the benzo-dioxin moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H13BrO4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO4/c18-13-7-11(17-12(8-13)9-21-10-22-17)5-6-16(20)14-3-1-2-4-15(14)19/h1-8,19H,9-10H2/b6-5+ |
InChI Key |
UACZZKPQYCPEBV-AATRIKPKSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=CC=CC=C3O)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=CC=CC=C3O)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















